{5-Chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}(4-methylpiperazin-1-yl)methanone
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Overview
Description
5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chloro, methanesulfonyl, and piperazine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and 4-methylphenylmethanesulfonyl chloride.
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with a piperazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Coupling: The final step involves coupling the intermediate with 4-methylpiperazine-1-carbonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A simpler compound with a similar chloro and methyl substitution pattern.
4-Methylpiperazine-1-carbonyl derivatives: Compounds with similar piperazine and carbonyl groups.
Uniqueness
5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine is unique due to its combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21ClN4O3S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
[5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O3S/c1-13-3-5-14(6-4-13)12-27(25,26)18-20-11-15(19)16(21-18)17(24)23-9-7-22(2)8-10-23/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WXHJGNVRMSHOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)N3CCN(CC3)C)Cl |
Origin of Product |
United States |
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